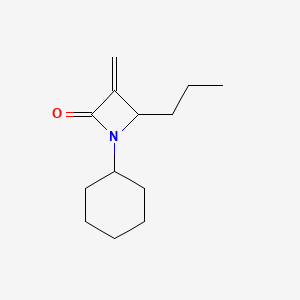![molecular formula C34H46BrO2P B14437337 Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide CAS No. 78009-99-1](/img/structure/B14437337.png)
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide is an organic compound with the molecular formula C22H24BrO2P. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in the preparation of fluorescent probes and its use in catalytic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide typically involves the following steps:
Reaction of Triphenylphosphine with Brominating Agents: Triphenylphosphine is reacted with brominating agents such as bromine or hydrogen bromide to form triphenylphosphonium bromide.
Formation of the Dioxolane Ring: The triphenylphosphonium bromide is then reacted with 1,3-dioxolane derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonium salts.
Scientific Research Applications
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide has several scientific research applications:
Fluorescent Probes: Used in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione.
Antitumor Agents: Utilized in the synthesis of antitumor agents and regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
Mechanism of Action
The mechanism of action of Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it inhibits calmodulin kinase II by binding to its active site, thereby preventing the phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Similar in structure and used in similar applications.
Triphenylphosphonium bromide: A simpler compound used as a precursor in the synthesis of more complex phosphonium salts.
Uniqueness
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide is unique due to its specific dioxolane ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as fluorescent probe preparation and catalytic reactions .
Properties
CAS No. |
78009-99-1 |
|---|---|
Molecular Formula |
C34H46BrO2P |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
7-(2-hexyl-1,3-dioxolan-2-yl)heptyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C34H46O2P.BrH/c1-2-3-4-17-26-34(35-28-29-36-34)27-18-6-5-7-19-30-37(31-20-11-8-12-21-31,32-22-13-9-14-23-32)33-24-15-10-16-25-33;/h8-16,20-25H,2-7,17-19,26-30H2,1H3;1H/q+1;/p-1 |
InChI Key |
RDFRVDXBTQSCBY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1(OCCO1)CCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


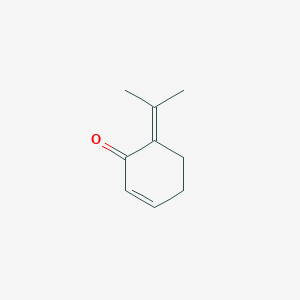
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)
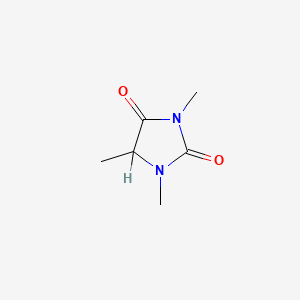
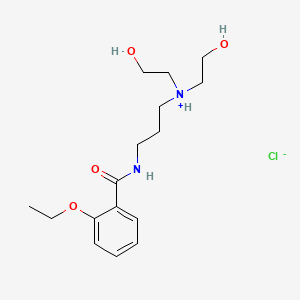

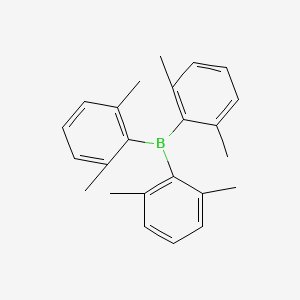
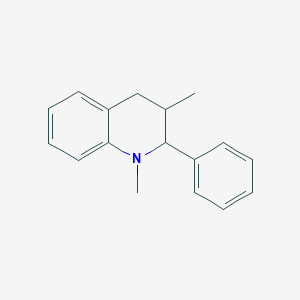
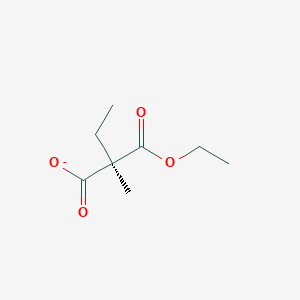

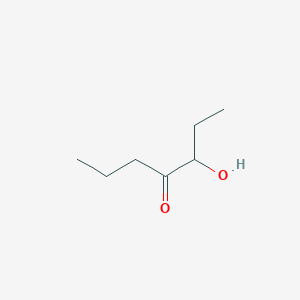

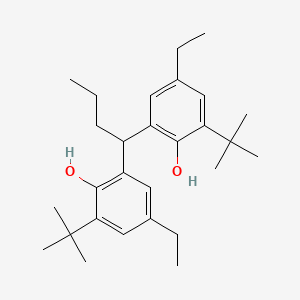
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
